molecular formula C11H19NO3 B6192276 methyl 1-(2-methyl-1-oxopropan-2-yl)piperidine-4-carboxylate CAS No. 2680539-78-8

methyl 1-(2-methyl-1-oxopropan-2-yl)piperidine-4-carboxylate

Katalognummer: B6192276
CAS-Nummer: 2680539-78-8
Molekulargewicht: 213.27 g/mol
InChI-Schlüssel: MTEXMQQNWZENNY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 1-(2-methyl-1-oxopropan-2-yl)piperidine-4-carboxylate is a chemical compound with a complex structure that includes a piperidine ring substituted with a methyl group and an ester functional group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-(2-methyl-1-oxopropan-2-yl)piperidine-4-carboxylate typically involves the esterification of piperidine-4-carboxylic acid with methyl 2-methyl-1-oxopropanoate. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid under reflux conditions. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality. Additionally, industrial production may incorporate green chemistry principles to minimize waste and reduce environmental impact .

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 1-(2-methyl-1-oxopropan-2-yl)piperidine-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Methyl 1-(2-methyl-1-oxopropan-2-yl)piperidine-4-carboxylate has several applications in scientific research:

Wirkmechanismus

The mechanism of action of methyl 1-(2-methyl-1-oxopropan-2-yl)piperidine-4-carboxylate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active piperidine derivative, which can then interact with various enzymes or receptors in biological systems. The exact pathways and targets depend on the specific application and the biological context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Methyl 1-(2-methyl-1-oxopropan-2-yl)piperidine-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Eigenschaften

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 1-(2-methyl-1-oxopropan-2-yl)piperidine-4-carboxylate involves the reaction of 2-methyl-1-oxopropan-2-yl chloride with piperidine-4-carboxylic acid, followed by esterification with methanol in the presence of a catalyst.", "Starting Materials": [ "2-methyl-1-oxopropan-2-yl chloride", "piperidine-4-carboxylic acid", "methanol", "catalyst" ], "Reaction": [ "Step 1: 2-methyl-1-oxopropan-2-yl chloride is reacted with piperidine-4-carboxylic acid in the presence of a base such as triethylamine to form methyl 1-(2-methyl-1-oxopropan-2-yl)piperidine-4-carboxylate.", "Step 2: The resulting product from step 1 is then esterified with methanol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to form the final product, methyl 1-(2-methyl-1-oxopropan-2-yl)piperidine-4-carboxylate." ] }

CAS-Nummer

2680539-78-8

Molekularformel

C11H19NO3

Molekulargewicht

213.27 g/mol

IUPAC-Name

methyl 1-(2-methyl-1-oxopropan-2-yl)piperidine-4-carboxylate

InChI

InChI=1S/C11H19NO3/c1-11(2,8-13)12-6-4-9(5-7-12)10(14)15-3/h8-9H,4-7H2,1-3H3

InChI-Schlüssel

MTEXMQQNWZENNY-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C=O)N1CCC(CC1)C(=O)OC

Reinheit

95

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.